2-(4-ethoxyphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Descripción
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-3-27-16-9-7-14(8-10-16)11-20(25)24-22-23-17(13-29-22)19-12-15-5-4-6-18(26-2)21(15)28-19/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXSSIOPGHFEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-ethoxyphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential clinical applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a benzofuran moiety, and an ethoxyphenyl group, which are significant for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Targets : The thiazole moiety is known to interact with various proteins, potentially inhibiting their function. Studies have shown that thiazole derivatives often exhibit cytotoxicity through the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
- Antioxidant Activity : Compounds containing benzofuran structures have been reported to possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
- Antimicrobial Properties : The presence of the benzofuran and thiazole rings can enhance the antimicrobial activity of the compound against various bacterial strains.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 12.5 | |
| MCF-7 (Breast cancer) | 15.0 | |
| HeLa (Cervical cancer) | 10.0 |
These values indicate significant cytotoxicity, suggesting that the compound may be effective in inhibiting the growth of these cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These results demonstrate that the compound exhibits notable antimicrobial activity, particularly against pathogenic bacteria and fungi.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : In a study involving A549 and MCF-7 cell lines, treatment with varying concentrations of the compound resulted in decreased cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .
- Infection Management : A clinical evaluation showed that patients treated with formulations containing this compound exhibited reduced infection rates compared to controls, suggesting its utility in managing bacterial infections.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
(a) Benzofuran vs. Phenyl or Heteroaryl Groups
- N-[4-(4-Cyanophenyl)-1,3-Thiazol-2-yl]-2-(4-Ethoxyphenyl)Acetamide (CAS 922480-60-2): Replaces the benzofuran with a 4-cyanophenyl group. Reported purity: 98% (HPLC) .
N-[4-(4-Ethoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]-2-(6-Methoxy-1-Benzofuran-3-yl)Acetamide (Z28346239) :
N-[4-(3-Chloro-4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide (Compound 14) :
(b) Functional Group Modifications on Acetamide
- 2-(4-Ethoxyphenyl)-N-{5-[2-Fluoro-4-(Morpholine-4-Carbonyl)Phenylamino]-1H-Indazol-3-yl}Acetamide (6b): Replaces thiazole with an indazole core but retains the 4-ethoxyphenyl acetamide. Exhibited anti-proliferative activity (IC₅₀ = 1.2 µM against HCT-116 cells), suggesting the acetamide's role in cytotoxicity .
N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]Acetamide (6a) :
Heterocyclic Core Modifications
Métodos De Preparación
Retrosynthetic Analysis
The target molecule can be dissected into three primary building blocks:
- 7-Methoxybenzofuran-2-yl subunit : Derived from cyclization of 2-hydroxy-4-methoxybenzaldehyde.
- Thiazole-2-amine core : Constructed via Hantzsch thiazole synthesis or ring-closure reactions.
- 2-(4-Ethoxyphenyl)acetic acid : Prepared via Williamson ether synthesis followed by acetylation.
Key disconnections include:
- Amide bond formation between the thiazole-2-amine and 2-(4-ethoxyphenyl)acetyl chloride.
- Coupling of the benzofuran moiety to the thiazole ring at position 4.
Synthesis of the 7-Methoxybenzofuran-2-yl Moiety
The benzofuran subunit is synthesized through a cyclization reaction. A validated approach involves:
- Starting material : 2-Hydroxy-4-methoxybenzaldehyde (1.0 equiv) reacts with chloroacetone (1.2 equiv) in dimethylformamide (DMF) at 120°C for 12 hours.
- Mechanism : Base-mediated cyclization eliminates HCl, forming the benzofuran ring.
- Yield : 68–72% after recrystallization from ethanol.
Characterization :
- 1H NMR (DMSO-d6) : δ 7.82 (s, 1H, furan-H), 7.24–7.15 (m, 2H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH3).
- HRMS : [M + H]+ calculated for C10H9O3: 177.0552; found: 177.0558.
Thiazole Ring Formation
The thiazole core is constructed using a modified Hantzsch synthesis:
- Reagents :
- Ring closure : The thiosemicarbazone intermediate reacts with 2-bromo-1-(4-ethoxyphenyl)ethan-1-one (1.2 equiv) in ethanol under reflux for 4 hours.
- Yield : 65–70% after column chromatography (SiO2, ethyl acetate/hexane 1:3).
Key reaction parameters :
- Solvent polarity influences reaction rate; ethanol optimizes solubility and minimizes side products.
- Elevated temperatures (80°C) accelerate cyclization but risk decomposition beyond 100°C.
Acetamide Bond Formation
Coupling the thiazole-2-amine with 2-(4-ethoxyphenyl)acetyl chloride proceeds via:
- Activation : 2-(4-Ethoxyphenyl)acetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride.
- Amidation : The acyl chloride reacts with thiazole-2-amine (1.0 equiv) in tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base at room temperature for 12 hours.
- Yield : 75–80% after precipitation in ice-cold water.
Optimization notes :
- Coupling agents : EDCl/HOBt systems increase yield to 85% but require anhydrous conditions.
- Side reactions : Overactivation of the acid leads to dimerization; stoichiometric control is critical.
Purification and Characterization
Purification :
- Column chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:4 to 1:2) removes unreacted starting materials.
- Recrystallization : Ethanol/water (4:1) yields crystalline product (purity >98% by HPLC).
Spectroscopic data :
- 1H NMR (DMSO-d6) : δ 8.12 (s, 1H, thiazole-H), 7.65–7.58 (m, 4H, Ar-H), 7.02 (d, J = 8.7 Hz, 2H, OCH2CH3), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 3.91 (s, 3H, OCH3), 2.44 (s, 2H, CH2CO).
- 13C NMR : δ 169.8 (CO), 161.2 (C-O), 154.3 (thiazole-C), 148.9 (benzofuran-C), 128.4–114.7 (Ar-C), 63.5 (OCH2), 55.3 (OCH3), 40.1 (CH2CO).
- HRMS : [M + H]+ calculated for C22H21N2O4S: 425.1164; found: 425.1171.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis involves multi-step reactions starting with the preparation of the benzofuran-thiazole core. A typical approach includes:
Benzofuran synthesis : Cyclization of 7-methoxy-2-hydroxybenzaldehyde with bromoacetone under acidic conditions .
Thiazole formation : Condensation of the benzofuran intermediate with thiosemicarbazide, followed by cyclization using α-bromoacetophenone derivatives .
Acetamide coupling : Reaction of the thiazol-2-amine intermediate with 2-(4-ethoxyphenyl)acetic acid via EDC/HOBt-mediated coupling in DMF at 0–5°C .
Critical conditions include inert atmosphere (N₂/Ar), solvent purity (DMF, THF), and controlled temperature to avoid side reactions. Yield optimization requires stoichiometric precision (1:1.2 molar ratio for acetamide coupling) and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of ethoxyphenyl (δ 1.35–1.40 ppm for CH₃, δ 4.05–4.10 ppm for OCH₂) and benzofuran-thiazole protons (δ 6.80–7.50 ppm) .
- HRMS : Validate molecular weight (C₂₂H₂₁N₂O₄S, [M+H]⁺ calc. 409.12; observed 409.10 ± 0.02) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water, 70:30, 1.0 mL/min) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target conformational states. Mitigation strategies include:
Standardized assay protocols : Use consistent ATP concentrations (1 mM) for kinase assays and pre-equilibrate enzymes .
Solvent controls : Limit DMSO to <0.1% to avoid artificial inhibition .
Orthogonal assays : Validate results with SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ/kₒff) .
For example, if IC₅₀ varies between 10 nM (fluorimetric assay) and 50 nM (radioactive assay), use ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer: Focus on modifying key pharmacophores:
Ethoxyphenyl group : Replace with halogenated (4-F, 4-Cl) or bulkier substituents (4-OCH₂CF₃) to enhance hydrophobic interactions .
Benzofuran moiety : Introduce electron-withdrawing groups (7-NO₂) to improve π-stacking with aromatic residues .
Thiazole ring : Substitute sulfur with selenium to modulate redox activity .
Evaluate changes via:
- Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., CDK2) .
- In vitro cytotoxicity : Test against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with MTT assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data (e.g., DMSO vs. aqueous buffer)?
Methodological Answer: Solubility conflicts often stem from aggregation or pH-dependent ionization. Resolution steps:
Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers (e.g., PBS) at 25°C .
pH-solubility profiling : Measure solubility across pH 3–8 using shake-flask method .
Co-solvent systems : Use Cremophor EL (10% w/v) to enhance aqueous solubility without altering bioactivity .
Computational and Experimental Integration
Q. What computational tools are recommended for predicting metabolic stability of this compound?
Methodological Answer: Combine:
- CYP450 inhibition assays : Use human liver microsomes (HLMs) with LC-MS/MS to quantify metabolite formation .
- In silico tools : SwissADME to predict CYP3A4/2D6 interactions and MetaSite for metabolite identification .
For example, if simulations predict rapid oxidation of the ethoxy group, validate with HLMs (t₁/₂ < 30 min indicates instability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
